Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate
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Overview
Description
Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound with the molecular formula C18H16N2O4S and a molecular weight of 356.4 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It features a benzoate ester linked to a pyrrolidinone ring, which is further connected to an aminophenylthio group.
Preparation Methods
The synthesis of Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminophenylthio Group: This step often involves nucleophilic substitution reactions where an aminophenylthiol is introduced to the pyrrolidinone ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Chemical Reactions Analysis
Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions:
Oxidation: The aminophenylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate is used extensively in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving protein interactions and modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The aminophenylthio group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This compound can also interact with enzymes, inhibiting or modifying their activity through covalent modification .
Comparison with Similar Compounds
Similar compounds include:
Methyl 4-{3-[(4-nitrophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate: This compound features a nitro group instead of an amino group, leading to different reactivity and applications.
Methyl 4-{3-[(4-hydroxyphenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate:
Methyl 4-{3-[(4-methylphenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate: The methyl group affects the compound’s hydrophobicity and reactivity.
Properties
IUPAC Name |
methyl 4-[3-(4-aminophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-18(23)11-2-6-13(7-3-11)20-16(21)10-15(17(20)22)25-14-8-4-12(19)5-9-14/h2-9,15H,10,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYTVTZSEYCYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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